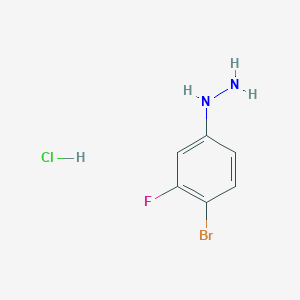

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFXALMOWDDZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696747 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865705-44-8 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride

Introduction: The Strategic Importance of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride in Modern Drug Discovery

This compound is a crucial building block in the synthesis of a wide array of biologically active molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The hydrazine moiety is a key functional group that enables the construction of various heterocyclic systems, such as indoles, pyrazoles, and pyridazines, which are prevalent in many drug candidates. The presence of the halogen atoms allows for further synthetic modifications through cross-coupling reactions, enhancing the molecular diversity accessible from this starting material.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Core Synthesis Pathway: A Two-Step Approach from 4-Bromo-3-fluoroaniline

The most common and industrially scalable synthesis of this compound proceeds through a well-established two-step sequence starting from 4-bromo-3-fluoroaniline. This process involves:

-

Diazotization: The conversion of the primary aromatic amine (4-bromo-3-fluoroaniline) into a diazonium salt.

-

Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

This pathway is favored for its reliability and the relatively low cost of the starting materials.

Caption: General workflow for the synthesis of this compound.

Part 1: Diazotization of 4-Bromo-3-fluoroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]

Mechanism and Rationale

The reaction begins with the protonation of nitrous acid by the strong mineral acid (e.g., hydrochloric acid) to form the nitrosonium ion (NO⁺), which is the active electrophile. The lone pair of electrons on the nitrogen atom of the primary amine then attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the diazonium salt.[4] The presence of a strong acid is crucial not only for generating the nitrosonium ion but also for preventing the newly formed diazonium salt from coupling with the unreacted aniline.

Detailed Experimental Protocol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-3-fluoroaniline to a solution of concentrated hydrochloric acid and water.

-

Cooling: Cool the resulting slurry to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[5]

-

Nitrite Addition: Slowly add a solution of sodium nitrite in water dropwise to the cooled slurry while maintaining vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.[6]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).

Part 2: Reduction of the Diazonium Salt

The reduction of the diazonium salt to the corresponding hydrazine is the final step in the synthesis. Several reducing agents can be employed for this transformation, with sodium sulfite and stannous chloride being the most common.

Method A: Reduction with Sodium Sulfite

The use of sodium sulfite is a well-established method for the reduction of diazonium salts to hydrazines.[7] This method is often preferred due to the low cost and ready availability of the reducing agent.

The reduction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine. The reaction is typically carried out in a neutral or slightly alkaline medium, followed by acidification to isolate the hydrazine as its hydrochloride salt.

-

Preparation of Sulfite Solution: In a separate flask, prepare a solution of sodium sulfite in water and cool it to 5–10 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature below 10 °C. The pH of the reaction mixture should be monitored and adjusted to be between 7 and 9.[8]

-

Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The color of the reaction mixture will typically change, indicating the progress of the reduction.

-

Acidification and Isolation: Slowly add concentrated hydrochloric acid to the reaction mixture. This will protonate the hydrazine and cause it to precipitate out of the solution as the hydrochloride salt. The mixture is often heated to complete the hydrolysis and ensure complete precipitation.[6]

-

Purification: The crude this compound can be collected by filtration, washed with a small amount of cold water, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a product of high purity.

Method B: Reduction with Stannous Chloride

Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another effective reducing agent for the conversion of diazonium salts to hydrazines.[9] This method is known for its high efficiency and can often provide cleaner products.

Stannous chloride is a strong reducing agent that directly reduces the diazonium group to a hydrazine. The reaction is typically carried out in a highly acidic medium, which helps to stabilize the resulting hydrazine as its hydrochloride salt.

-

Preparation of Stannous Chloride Solution: Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Addition of Diazonium Salt: Cool the stannous chloride solution in an ice bath and slowly add the cold diazonium salt solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for a specified period, allowing it to slowly warm to room temperature.

-

Isolation: The this compound will precipitate from the reaction mixture. The solid product is then collected by filtration, washed with a small amount of a suitable solvent to remove any remaining impurities, and dried.

Comparative Analysis of Reduction Methods

| Parameter | Sodium Sulfite Method | Stannous Chloride Method |

| Cost | Generally lower | Higher |

| Environmental Impact | Lower | Higher (tin waste) |

| Yield | Good to excellent | Often higher and cleaner |

| Work-up | Can be more complex | Generally simpler |

| Safety | Fewer concerns | Tin compounds can be toxic |

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The two-step diazotization-reduction sequence starting from 4-bromo-3-fluoroaniline is a robust and scalable method. The choice of reducing agent in the second step depends on a balance of factors including cost, desired purity, and environmental considerations. By carefully controlling the reaction conditions, particularly the temperature during diazotization, researchers can reliably produce high-quality this compound for use in the development of novel and impactful chemical entities.

References

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(33), 8759–8762. [Link]

- CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (n.d.).

-

4-Bromo-3-Fluoroaniline - Multichem Exports. (n.d.). Retrieved from [Link]

-

Scobie, M., & Fray, M. J. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 13(1), 123–126. [Link]

- EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents. (n.d.).

-

Coleman, G. H. (1923). Phenylhydrazine. Organic Syntheses, 3, 82. [Link]

- CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).

- CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents. (n.d.).

- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. (n.d.).

-

Lec4 - Diazotization Reactions - YouTube. (2024, February 23). Retrieved from [Link]

-

4-bromophenylhydrazine hydrochloride (for synthesis)(0-8°c) - SD Fine-Chem. (n.d.). Retrieved from [Link]

-

Kaya, B., Tahtacı, H., Çiftçi, B., Duran, H. E., Necip, A., Işık, M., & Beydemir, Ş. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. [Link]

-

Unlocking Potential: Applications of 3-Bromophenylhydrazine Hydrochloride in Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 9. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

Physical and chemical properties of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Foreword: The Strategic Importance of Halogenated Hydrazines in Modern Synthesis

In the landscape of drug discovery and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. Halogens, particularly fluorine and bromine, offer a powerful toolkit for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine provides a versatile synthetic handle for further elaboration via cross-coupling reactions. This compound emerges as a particularly valuable building block, combining the unique electronic properties of a fluorine substituent with the reactivity of a bromine atom, all centered around the versatile hydrazine functional group. This guide provides an in-depth examination of its core physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Core Molecular Identity and Structural Elucidation

A precise understanding of a reagent's identity is the foundation of reproducible science. This compound is identified by a consistent set of molecular descriptors.

Table 1: Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 865705-44-8; 1420685-39-7 | [1][2][3] |

| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |

| Molecular Formula | C₆H₇BrClFN₂ | [1] |

| Molecular Weight | 241.49 g/mol | [1][3] |

| InChI | InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | [1] |

| InChI Key | XIFXALMOWDDZMO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1NN)F)Br.Cl | [1] |

The hydrochloride salt form is crucial for enhancing the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[1] The free base, (4-Bromo-3-fluorophenyl)hydrazine, is a distinct entity (CAS: 227015-68-1) with a molecular weight of 205.03 g/mol .[4][5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application requirements. While extensive experimental data for this specific molecule is not widely published, data from suppliers and analogous compounds provide a reliable profile.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | Crystalline Powder, Light gray to light brown-beige | Based on data for similar brominated phenylhydrazines.[6] |

| Melting Point | 220-230 °C (decomposes) | This is a typical range for halogenated phenylhydrazine salts.[6][7] |

| Solubility | Soluble in water | The hydrochloride salt form significantly increases aqueous solubility.[1][6][8] |

| Storage | Room Temperature, Keep in a dark place, Sealed in dry, Inert atmosphere | Phenylhydrazines can be sensitive to air and light.[6][9][10] |

Spectroscopic Signature: An Application Scientist's Perspective

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. While a dedicated spectrum for this compound is not publicly available, we can predict the key features a researcher should expect to observe based on its structure and data from close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The hydrazine protons (-NH-NH₂) will appear as broad signals, the chemical shift of which can be highly dependent on the solvent and concentration. Based on analogs like 3- and 4-fluorophenylhydrazine hydrochloride, signals for the hydrazine group can appear downfield, often above 8 ppm, with aromatic protons in the 6.7-7.3 ppm range.[11][12]

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will exhibit a large C-F coupling constant, which is a hallmark of fluorinated aromatics.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups. Key expected absorptions include:

-

N-H stretching: Broad bands in the 3200-3400 cm⁻¹ region, characteristic of the hydrazine group.

-

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br stretching: Absorptions in the fingerprint region, typically 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the free base (after neutralization of the HCl salt), the mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity at m/z 204 and 206.[5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three key functional regions: the hydrazine moiety, the bromine atom, and the fluorinated phenyl ring.

Caption: Key reaction pathways for the subject compound.

-

Condensation Reactions: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to the Fischer indole synthesis and for creating diverse molecular libraries with potential biological activity.[1]

-

Nucleophilic Substitution and Cross-Coupling: The bromine atom at the C4 position is a prime site for nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of carbon, nitrogen, or oxygen-based substituents, providing a powerful method for molecular elaboration.

-

Influence of Fluorine: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This modifies the reactivity of the aromatic ring and can significantly influence the biological properties of the final molecule, often enhancing metabolic stability or receptor binding affinity.[13]

Synthesis Methodology

The synthesis of arylhydrazines is a well-established process in organic chemistry. A common and industrially viable method involves the diazotization of an aniline followed by reduction.

Protocol: Synthesis via Diazotization-Reduction

-

Diazotization: 4-Bromo-3-fluoroaniline is dissolved in concentrated hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt. This intermediate is typically used immediately without isolation.

-

Reduction: The cold diazonium salt solution is then added to a reducing agent. A common choice is tin(II) chloride in concentrated hydrochloric acid. The diazonium group is reduced to the hydrazine.

-

Isolation and Salt Formation: After the reaction is complete, the product is typically precipitated by adjusting the pH. The crude (4-Bromo-3-fluorophenyl)hydrazine free base is then isolated. To form the stable hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid, leading to the precipitation of the final product.[14]

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility is demonstrated in several key research areas:

-

Pharmaceutical Development: It serves as a precursor for synthesizing molecules targeting a range of diseases. The hydrazine functional group is a key component in many bioactive heterocyclic compounds. Research suggests its derivatives may have applications as antitumor agents or in neuropharmacology.[1] The unique substitution pattern may enhance biological activity compared to simpler analogs.[1]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on halogenated aromatic intermediates to create active ingredients with desired properties.[13]

-

Material Science: The defined structure and reactive sites make it a candidate for developing advanced materials with specific electronic or optical properties.[1]

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on data for structurally similar compounds.

Table 3: GHS Hazard Information (Based on Analogs)

| Hazard | Statement | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. | [10][15][16] |

| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15][16][17] |

| Eye Irritation | Causes serious eye irritation/damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16][17] |

| Respiratory Irritation | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [15][16][17] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[16][17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6][9]

Conclusion

This compound stands out as a strategically designed chemical intermediate. Its combination of a reactive hydrazine group, a versatile bromine handle for cross-coupling, and a modulating fluorine substituent makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for unlocking its full potential in the synthesis of novel, high-value molecules.

References

-

ECHA. (4-bromo-3-fluorophenyl)hydrazine chemical label. Available at: [Link]

-

PubChem. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157. Available at: [Link]

-

Lead Sciences. (4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. Available at: [Link]

-

PubChem. (4-Bromo-2-fluorophenyl)hydrazine | C6H6BrFN2 | CID 609902. Available at: [Link]

-

ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. Available at: [Link]

-

IndiaMART. 4-Bromo Phenyl Hydrazine Hydrochloride at ₹ 10000/kg. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Sonogashira Coupling. Available at: [Link]

-

PubChemLite. (4-bromo-3-fluorophenyl)hydrazine (C6H6BrFN2). Available at: [Link]

-

SpectraBase. (p-BROMOPHENYL)HYDRAZINE, MONOHYDROCHLORIDE - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Kaya, B., et al. (2025, February 5). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. PMC - NIH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 3-Bromophenylhydrazine Hydrochloride in Pharmaceutical Development. Available at: [Link]

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

Sources

- 1. Buy this compound | 865705-44-8 [smolecule.com]

- 2. 1420685-39-7|this compound|BLD Pharm [bldpharm.com]

- 3. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)|BLD Pharm [bldpharm.com]

- 4. (4-Bromo-3-Fluorophenyl)Hydrazine | CymitQuimica [cymitquimica.com]

- 5. (4-Bromo-2-fluorophenyl)hydrazine | C6H6BrFN2 | CID 609902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 8. indiamart.com [indiamart.com]

- 9. chemscene.com [chemscene.com]

- 10. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]

- 12. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 15. chemical-label.com [chemical-label.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride molecular structure and formula

An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated arylhydrazine derivative that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are instrumental in the synthesis of complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions[1].

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its molecular structure, detail a robust synthetic protocol with mechanistic insights, explore its applications in pharmaceutical and materials science, and outline critical safety and handling procedures. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Molecular Profile and Physicochemical Properties

A thorough understanding of a chemical reagent begins with its fundamental molecular and physical characteristics. These properties dictate its reactivity, handling requirements, and suitability for various synthetic transformations.

Chemical Identity

The key identifiers and molecular details for this compound are summarized in the table below. It is important to distinguish between the hydrochloride salt and its free base, as they have different molecular weights and CAS numbers.

| Property | Value | Reference |

| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 865705-44-8 | [1][2] |

| Alternate CAS | 1420685-39-7 | [3] |

| Molecular Formula | C₆H₇BrClFN₂ | [1][2] |

| Molecular Weight | 241.49 g/mol | [1][2] |

| SMILES | C1=CC(=C(C=C1NN)F)Br.Cl | [1] |

| InChI Key | XIFXALMOWDDZMO-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure consists of a phenyl ring substituted at position 4 with a bromine atom, at position 3 with a fluorine atom, and at position 1 with a hydrazine group (-NHNH₂). The compound is supplied as a hydrochloride salt, where the hydrazine moiety is protonated.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this exact compound is limited, properties can be inferred from its structure and data from close analogs like 4-bromophenylhydrazine hydrochloride.

| Property | Description | Reference |

| Appearance | Typically a beige, light gray, or off-white powder/crystalline solid. | [4][5] |

| Solubility | The hydrochloride salt form enhances solubility in water. | [1][5] |

| Stability | Stable under normal storage conditions. | [6] |

| Storage | Recommended to be stored in a cool, dry, well-ventilated area, often under an inert gas atmosphere. | [7] |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | [6] |

Synthesis and Mechanism

The reliable synthesis of this compound is crucial for its application. The most common and robust method involves a three-step sequence starting from the corresponding aniline: diazotization, reduction, and salification. This pathway is well-established for producing arylhydrazines.

Detailed Experimental Protocol: Synthesis via Diazotization-Reduction

This protocol is adapted from established procedures for synthesizing similar arylhydrazines, such as 4-bromophenylhydrazine hydrochloride[8]. The causality behind key experimental choices is explained to ensure reproducibility and safety.

Starting Material: 4-Bromo-3-fluoroaniline

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-3-fluoroaniline (1 equivalent).

-

Add concentrated hydrochloric acid (~37%, 3-4 volumes relative to the aniline) and cool the mixture to 0–5 °C using an ice-salt bath. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained between 0–5 °C. Vigorous stirring is essential to ensure efficient heat dissipation and mixing.

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 1 to 1.5 hours to ensure the reaction goes to completion. The resulting solution contains the in situ generated 4-bromo-3-fluorobenzenediazonium chloride.

Step 2: Reduction

-

In a separate, larger reaction vessel, prepare a solution of stannous chloride (SnCl₂) (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this reducing solution to 0–5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution. This is an exothermic reaction, and the temperature must be carefully controlled to remain below 10 °C to minimize side reactions.

-

After the addition, allow the mixture to stir for several hours, gradually warming to room temperature. A precipitate of the hydrazine salt complex will form.

-

Collect the solid precipitate by filtration and wash it with a small amount of cold water or brine.

Step 3: Liberation of Free Base and Salification

-

Suspend the crude solid from Step 2 in water and basify the mixture by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This decomposes the tin complex and liberates the (4-bromo-3-fluorophenyl)hydrazine free base, which may be a solid or an oil.

-

Extract the free base into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude free base.

-

Dissolve the crude hydrazine base in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in the same solvent (or bubble HCl gas through it) until precipitation of the hydrochloride salt is complete.

-

Collect the white to off-white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic pathway from aniline to the final hydrochloride salt.

Applications in Research and Development

The utility of this compound stems from the reactivity of its functional groups, making it a cornerstone reagent in synthesizing a wide array of target molecules.

Core Utility in Organic Synthesis

-

Formation of Hydrazones and Heterocycles: The primary application of arylhydrazines is their condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones[1]. These hydrazones are not merely derivatives but are crucial intermediates in famous named reactions like the Fischer indole synthesis, which provides access to a vast library of indole-containing compounds, many of which are biologically active.

-

Precursor for Bioactive Molecules: The unique combination of bromine and fluorine substituents makes this reagent particularly interesting. The fluorine atom can significantly enhance a drug candidate's metabolic stability and receptor binding affinity[9]. The bromine atom serves as a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons.

Pharmaceutical and Agrochemical Development

-

Antitumor and Neuropharmacological Agents: Research indicates that compounds derived from this compound have been investigated for their potential as antitumor agents, with proposed mechanisms including the induction of apoptosis and inhibition of cell proliferation[1]. Furthermore, its derivatives have been studied for their interaction with neurotransmitter systems, suggesting potential applications in neuropharmacology[1].

-

Scaffold for Drug Discovery: Analogous compounds, such as 4-fluorophenylhydrazine hydrochloride, are key intermediates in the synthesis of tryptamine derivatives used to treat migraines[9]. This precedent highlights the potential of this compound to serve as a scaffold for developing new chemical entities targeting a range of therapeutic areas. The presence of the hydrazine moiety is also found in various antidiabetic and antimicrobial agents[10].

-

Agrochemicals: Phenylhydrazine derivatives are also used as precursors for active ingredients in crop protection products like herbicides and fungicides[9].

Application Pathways

Caption: Key synthetic transformations and products derived from the title compound.

Safety, Handling, and Storage

Given the reactivity of hydrazine derivatives, strict adherence to safety protocols is mandatory. The information below is based on data for structurally similar and hazardous phenylhydrazine compounds.

Hazard Identification

This compound should be handled as a hazardous substance.

| Hazard Class | Statement | Reference |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [4][6] |

| Acute Toxicity | Harmful if swallowed. | [11] |

| Eye Damage/Irritation | Category 1: Causes serious eye damage. | [4][6] |

| Respiratory Irritation | May cause respiratory irritation. | [4][11] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. Work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[7][12].

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible[12].

-

Safe Handling Practices: Avoid creating dust. Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[7].

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[6][7]. Storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent degradation.

-

Container Integrity: Protect containers from physical damage and check regularly for leaks[7].

Conclusion

This compound is a potent synthetic intermediate whose value is defined by its strategic combination of reactive functional groups. The hydrazine moiety provides a gateway to a rich chemistry of hydrazones and nitrogen-containing heterocycles, while the fluorinated and brominated phenyl ring offers opportunities for fine-tuning molecular properties and introducing further complexity. Its demonstrated and potential applications in the synthesis of pharmaceuticals and other advanced materials underscore its importance to the chemical sciences. By understanding its molecular properties, employing robust synthetic methods, and adhering to strict safety protocols, researchers can fully leverage the synthetic power of this versatile reagent.

References

-

Lead Sciences. (4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. Available at: [Link]

-

Sancus. 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Available at: [Link]

-

PubChem. (4-Bromo-2-fluorophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

-

SD Fine-Chem. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE (FOR SYNTHESIS)(0-8°C). Available at: [Link]

- Google Patents. (CN103387515A). Preparation method of 4-bromophenylhydrazine hydrochloride.

-

ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. Available at: [Link]

-

LookChem. Cas 1177361-07-7, (4-broMo-3-chlorophenyl)hydrazine hydrochloride. Available at: [Link]

-

Kaya, B., et al. (2025, February 5). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Buy this compound | 865705-44-8 [smolecule.com]

- 2. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)|BLD Pharm [bldpharm.com]

- 3. 1420685-39-7|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8) - Properties, Hazards, and Research Applications

Disclaimer: The following guide has been compiled from available scientific and technical sources. (4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a compound with limited publicly available research data. Therefore, some information, particularly regarding specific physical properties, detailed toxicology, and established biological mechanisms, has been extrapolated from data on structurally similar compounds. This guide is intended for informational purposes for research and development professionals and should not be substituted for a comprehensive Safety Data Sheet (SDS) or rigorous experimental validation.

Introduction

This compound, with CAS number 865705-44-8, is a halogenated phenylhydrazine derivative. Phenylhydrazines are a class of compounds that serve as important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The presence of bromine and fluorine atoms on the phenyl ring can significantly influence the compound's chemical reactivity and biological activity. This guide provides an overview of the known and extrapolated properties, potential hazards, and research applications of this compound, with a focus on its potential as an antitumor agent.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 865705-44-8 | N/A |

| Molecular Formula | C₆H₇BrClFN₂ | N/A |

| Molecular Weight | 241.49 g/mol | N/A |

| Appearance | Likely a solid powder | N/A |

| Solubility | Expected to have some solubility in water due to the hydrochloride salt form. | N/A |

Synthesis

A specific, detailed synthesis protocol for this compound is not published in readily accessible literature. However, a common method for the synthesis of similar phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline followed by reduction. The following is a representative protocol adapted from the synthesis of a structurally related compound.

Representative Synthesis Workflow

Caption: Representative synthesis of this compound.

Step-by-Step Methodology (Representative)

-

Diazotization: 4-Bromo-3-fluoroaniline is dissolved in a cooled, aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Reduction: The resulting diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na₂SO₃). The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Isolation: After the reduction is complete, the this compound product may precipitate from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (such as a small amount of cold water or ethanol) to remove impurities, and then dried under vacuum.

Potential Biological Activity and Mechanism of Action

While specific studies on CAS 865705-44-8 are lacking, information from chemical suppliers suggests it may have potential as an antitumor agent. The proposed mechanism of action involves the induction of apoptosis and inhibition of cellular proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.

Caption: Generalized apoptotic pathways potentially induced by the compound.

Experimental Protocols for Biological Evaluation

To investigate the potential antitumor activity of this compound, the following standard in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

Cell Treatment: Treat the cancer cells with this compound at concentrations around the determined IC₅₀ value for a specific time period. Include a positive control (e.g., a known apoptosis inducer like staurosporine) and a negative control (untreated cells).

-

Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer. Add the caspase-3 substrate (DEVD-pNA) to each well. The substrate is cleaved by active caspase-3, releasing a chromophore (pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in the treated cells to that in the control cells to determine the fold-increase in activity.

Hazards and Safety Precautions

GHS Hazard Statements (for the free base):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Precautions (extrapolated from related compounds):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store locked up.

-

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceutical research, particularly in the development of anticancer agents. While specific data for this compound is limited, its structural similarity to other biologically active phenylhydrazines suggests that it may induce apoptosis in cancer cells. The experimental protocols provided in this guide offer a starting point for researchers to investigate its biological effects. Due to the lack of a specific SDS, this compound should be handled with caution, adhering to the safety precautions outlined for structurally related hazardous materials. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

- (4-bromo-3-fluorophenyl)hydrazine. (n.d.). Chemical Label.

Sources

Starting materials for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a critical intermediate, providing a synthetically versatile scaffold that combines the unique electronic characteristics of a fluorine substituent with the reactive potential of a bromine atom. This compound is a key precursor in the synthesis of complex heterocyclic systems, such as indoles and pyrazoles, which form the core of numerous biologically active agents. For instance, it is an essential building block for creating certain kinase inhibitors and antiviral compounds.[1][2] This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles and practical experimental considerations from the perspective of process development and optimization.

Core Synthetic Pathway: From Aniline to Hydrazine Hydrochloride

The most reliable and industrially scalable synthesis of this compound begins with the commercially available starting material, 4-bromo-3-fluoroaniline. The transformation is a classic two-step sequence rooted in foundational aromatic chemistry:

-

Diazotization: Conversion of the primary aromatic amine group of 4-bromo-3-fluoroaniline into a diazonium salt.

-

Reduction: Subsequent reduction of the diazonium intermediate to the target hydrazine, which is then isolated as a stable hydrochloride salt.

This pathway is favored due to the accessibility of the starting materials and the well-understood, robust nature of the reactions involved.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: The Starting Material: 4-Bromo-3-fluoroaniline

The choice of starting material is the bedrock of any successful synthesis. 4-Bromo-3-fluoroaniline is the logical and most direct precursor for this process.

Properties and Sourcing

4-Bromo-3-fluoroaniline is a white to light brown crystalline solid.[2][3] Its structure provides the necessary arrangement of substituents from the outset, eliminating the need for complex and potentially low-yielding aromatic substitution or functional group interconversion steps later in the synthesis. It is readily available from various chemical suppliers.

| Property | 4-Bromo-3-fluoroaniline | This compound |

| CAS Number | 656-65-5[1][3] | 1420685-39-7 (representative)[4] |

| Molecular Formula | C₆H₅BrFN[1][3] | C₆H₇BrFN₂·HCl |

| Molecular Weight | 190.01 g/mol | 241.48 g/mol |

| Appearance | White to light brown crystalline solid[2][3] | Off-white to light red solid |

| Melting Point | 65-71 °C[3] | >200 °C (decomposes) |

Part 2: The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic organic chemistry.[5]

Chemical Principle & Mechanistic Causality

Diazotization involves the reaction of 4-bromo-3-fluoroaniline with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the careful addition of an aqueous solution of sodium nitrite (NaNO₂) to an acidic solution of the aniline, typically using hydrochloric acid (HCl).[6]

The reaction is performed at low temperatures (0–5 °C) for two critical reasons:

-

Stability of Nitrous Acid: Nitrous acid readily decomposes at higher temperatures.

-

Stability of the Diazonium Salt: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated.[7] At low temperatures, they remain in solution and are sufficiently stable to be used immediately in the subsequent step, preventing decomposition that would lead to phenols and other impurities.[5][6]

The strong acid (HCl) serves a dual purpose: it protonates the aniline, making it soluble, and it reacts with sodium nitrite to generate the required nitrous acid.

Caption: Key steps in the formation of the diazonium salt.

Experimental Protocol: Diazotization

-

Aniline Solution: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 4-bromo-3-fluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes). Cool the resulting slurry to 0–5 °C using an ice-salt bath.

-

Nitrite Solution: Separately, prepare a solution of sodium nitrite (1.05 eq) in deionized water (approx. 2 volumes).

-

Reaction: Add the sodium nitrite solution dropwise to the cold aniline slurry over 1–1.5 hours, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.[8][9]

-

Completion: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0–5 °C. The formation of a clear solution or a fine, pale-yellow slurry indicates the formation of the (4-bromo-3-fluorophenyl)diazonium chloride intermediate. This solution should be used immediately in the next step.

Part 3: The Reduction to Hydrazine

With the unstable diazonium salt formed in solution, the next critical step is its immediate reduction to the corresponding hydrazine.

Choice of Reducing Agent & Rationale

Several reagents can accomplish this transformation, but a common and effective choice for laboratory and pilot-scale synthesis is stannous chloride (SnCl₂), also known as tin(II) chloride.[10] It is a powerful yet selective reducing agent for diazonium salts. The reaction is typically carried out in a strong acidic medium (concentrated HCl), which keeps the tin salts soluble and provides the acidic environment for the formation of the final hydrochloride product. Alternative reducing agents like sodium sulfite or sodium metabisulfite can also be used.[11]

Experimental Protocol: Reduction and Isolation

-

Reductant Solution: In a separate, larger reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes). Stir and cool this solution to 0–10 °C.

-

Addition: Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution via a dropping funnel. The temperature must be carefully controlled, typically below 15-20 °C, to manage the exothermic reaction.[9]

-

Reaction & Precipitation: After the addition is complete, allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature. The target this compound will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of a suitable solvent (e.g., cold dilute HCl or acetone) to remove residual tin salts and other impurities.[9]

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield this compound as a stable solid.

Trustworthiness and Validation

The described protocol represents a self-validating system. Successful diazotization is visually indicated by the dissolution of the aniline starting material. The subsequent reduction yields a precipitate, which is the desired product salt. The purity of the final product can be readily assessed using standard analytical techniques such as HPLC, NMR spectroscopy, and melting point determination. The hydrochloride salt form confers enhanced stability, making it ideal for storage and downstream applications, in contrast to the often less stable free hydrazine base.[12]

Conclusion

The synthesis of this compound from 4-bromo-3-fluoroaniline is a robust and well-established process that relies on the fundamental principles of aromatic amine chemistry. By carefully controlling reaction parameters, particularly temperature, this valuable synthetic intermediate can be prepared efficiently and safely. This guide provides the necessary technical framework for researchers and drug development professionals to successfully implement this synthesis, enabling the creation of novel and complex molecules for a wide range of scientific applications.

References

-

Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]

- Google Patents.

-

Penghui, Z. Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. [Link]

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

- Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.

-

YouTube. Lec4 - Diazotization Reactions. [Link]

-

SD Fine-Chem. 4-bromophenylhydrazine hydrochloride (for synthesis)(0-8°c). [Link]

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

PubChem. (4-Bromo-2-fluorophenyl)hydrazine. [Link]

-

Doubtnut. The reduction of benzenediazonium chloride to phenyl hydrazine can be accomplished by. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 3. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1420685-39-7|this compound|BLD Pharm [bldpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 9. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 12. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride: A Strategic Precursor for Advanced Drug Discovery

Executive Summary

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a specialized aromatic hydrazine derivative that serves as a high-value building block in modern synthetic chemistry. Its strategic importance lies primarily in its utility as a precursor for the synthesis of complex, halogenated indole scaffolds via the Fischer indole synthesis. The unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—offers a dual advantage for researchers in drug development. The fluorine atom provides a means to enhance metabolic stability and modulate the electronic properties of target molecules, while the bromine atom acts as a versatile synthetic handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, core reactivity, detailed experimental protocols, and its profound potential in the discovery of novel therapeutics, particularly in oncology and neuropharmacology.

Core Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's fundamental characteristics is paramount for its effective and safe implementation in any research workflow.

Physicochemical Data

The hydrochloride salt form of (4-Bromo-3-fluorophenyl)hydrazine is typically used in synthesis to improve its stability and solubility in polar protic solvents.[1][2]

| Property | Value | Reference |

| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 865705-44-8 | [1] |

| Molecular Formula | C₆H₇BrClFN₂ | [1] |

| Molecular Weight | 241.49 g/mol | [1] |

| Appearance | Typically an off-white to beige crystalline powder | [3] |

| Solubility | Soluble in water | [4] |

Safety and Handling

As with all hydrazine derivatives, this compound requires careful handling in a well-ventilated chemical fume hood.

-

Hazards: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[5] Safety data sheets for analogous compounds indicate it can cause severe skin burns and eye damage.[3][4][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[6]

The Cornerstone Application: The Fischer Indole Synthesis

The most powerful and prevalent application of this compound is its use in the Fischer indole synthesis, a robust and reliable method for constructing the indole nucleus.[7][8][9] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[7][9]

Mechanistic Causality

The reaction proceeds through a well-defined, acid-catalyzed pathway. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.

-

Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[8]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7][8]

-

[10][10]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key bond-forming step: a cyclic[10][10]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[7][8][11]

-

Rearomatization and Cyclization: The intermediate quickly rearomatizes, leading to a diimine, which then undergoes an intramolecular cyclization to form an aminoacetal (aminal).[7]

-

Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), resulting in the formation of the stable, aromatic indole ring.[7][8]

The use of this compound in this synthesis directly yields a 6-bromo-7-fluoro-substituted indole , a scaffold primed for further elaboration.

Caption: Mechanism of the Fischer Indole Synthesis.

Strategic Value of the Substitution Pattern

The choice of this specific reagent is a deliberate design decision driven by modern medicinal chemistry principles:

-

Fluorine Atom: The 3-fluoro substituent translates to a 7-fluoro group on the indole ring. Fluorine is often incorporated into drug candidates to block sites of metabolism, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic properties like membrane permeability.

-

Bromine Atom: The 4-bromo substituent becomes a 6-bromo group on the indole. This halogen serves as an exceptionally versatile synthetic "handle." It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments to build chemical libraries for structure-activity relationship (SAR) studies.[7][11]

Field-Proven Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole

This protocol provides a self-validating workflow for the synthesis of a representative indole derivative using this compound and cyclohexanone.

Materials and Reagents

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.41 g, 10 mmol).

-

Solvent and Reactant Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the suspension, then add cyclohexanone (e.g., 1.08 g, 11 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using acetic acid is that it serves as both the solvent and the Brønsted acid catalyst required for the reaction.[9]

-

Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Diversification from the core scaffold.

Advanced Organic Synthesis

Beyond direct applications, this reagent is valuable for methodological development. Researchers can explore its use in:

-

Three-Component Reactions: Integrating the Fischer indole synthesis into a one-pot, three-component reaction with nitriles and organometallic reagents can rapidly build molecular complexity. [10]* Flow Chemistry: Adapting the described protocols to continuous flow reactors can offer improved safety, scalability, and reaction control.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for innovation in chemical and pharmaceutical research. Its inherent structural features provide a direct route to 6-bromo-7-fluoro-substituted indoles, a privileged scaffold endowed with a synthetic handle for diversification (the bromine) and a biophysical modulator (the fluorine). For researchers and drug development professionals, mastering the application of this compound through robust methodologies like the Fischer indole synthesis opens a gateway to novel chemical space and the potential discovery of next-generation therapeutic agents.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Willis, M. C., & Lallow, I. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(4), 1888-1893. [Link]

-

Chemical Label. (4-bromo-3-fluorophenyl)hydrazine. [Link]

-

PubChem. (4-Bromo-2-fluorophenyl)hydrazine. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 16(8), 6567-6581. [Link]

-

Al-Hiari, Y. M. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Jordan Journal of Chemistry, 2(1), 43-50. [Link]

-

ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. [Link]

-

SD Fine-Chem. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE (FOR SYNTHESIS)(0-8°C). [Link]

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

LookChem. (4-broMo-3-chlorophenyl)hydrazine hydrochloride | Cas 1177361-07-7. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

- Google Patents.

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

MySkinRecipes. (3-Bromo-4-fluorophenyl)hydrazine hydrochloride. [Link]

-

ResearchGate. Methods for the synthesis of functionalized indole derivatives. [Link]

Sources

- 1. Buy this compound | 865705-44-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

Biological activity of halogenated phenylhydrazines

An In-depth Technical Guide to the Biological Activity of Halogenated Phenylhydrazines

Foreword: The Double-Edged Sword of Reactivity

Halogenated phenylhydrazines represent a fascinating and synthetically versatile class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their core structure, a phenyl ring substituted with one or more halogens and bearing a hydrazine moiety, is a harbinger of potent biological activity. This activity, however, is a double-edged sword. The very chemical reactivity that confers therapeutic potential—antifungal, antibacterial, and enzyme-inhibiting properties—is also inextricably linked to their mechanisms of toxicity, most notably hematotoxicity. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of effects. It aims to provide a deep, mechanistic understanding of why these molecules behave as they do, exploring the intricate relationship between their structure, their therapeutic efficacy, and their toxicological profile. By understanding the causality behind their actions, we can better design and develop next-generation therapeutics that harness their power while mitigating their risks.

Core Mechanisms of Action: The Generation of Reactive Species

The biological activities of many halogenated phenylhydrazines are not exerted by the parent molecule itself but by the reactive intermediates and free radicals generated during its metabolism. This bioactivation is central to both their therapeutic and toxic effects.

A primary mechanism involves the interaction with heme-containing proteins, such as hemoglobin and cytochrome P-450. Phenylhydrazine can engage in an oxidative reaction, leading to the generation of destructive free radicals.[1] This process is believed to be a key driver of its biological effects. The initial step is often a bimolecular reaction, likely a two-electron transfer from the phenylhydrazine to an oxidized biological partner like oxyhemoglobin.[2]

This interaction triggers a cascade of events, including the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] These highly reactive species can then inflict widespread cellular damage through lipid peroxidation of cell membranes and oxidative damage to proteins and nucleic acids, ultimately leading to cell death.[3][4] This pro-oxidant mechanism is fundamental to understanding their broad-spectrum activity and associated toxicities.

Spectrum of Biological Activities

The chemical properties of halogenated phenylhydrazines translate into a broad range of biological effects, with significant potential in treating infectious diseases.

Antifungal Activity

This is one of the most well-documented activities of this class of compounds. Halogen-substituted phenylhydrazines and their derivatives, particularly N-aroyl-N'-phenyl-hydrazines, exhibit strong, broad-spectrum fungistatic activity.[5] Research has demonstrated their effectiveness against various strains of Candida albicans, including those resistant to conventional antifungal agents like fluconazole.[6][7]

The mechanism is believed to be linked to the generation of free radicals and ROS within the fungal cells, which disrupts normal physiological processes and damages the mycelium morphology.[6][7]

Structure-Activity Relationship (SAR) Insights:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is crucial. These groups can reduce the electron cloud density of the carbonyl group in N'-phenylhydrazide derivatives, promoting hydrolysis of the amide bond, which is a necessary step for the formation of free radicals.[6][7]

-

Halogen Position: The position of the halogen substituent significantly impacts activity. Compounds with halogen atoms at the meta or para positions often exhibit superior antifungal activity compared to those with substitutions at the ortho position or with electron-donating groups like methyl.[2][6][7][8]

| Compound Type | Target Fungi | Reported Activity (MIC80/EC50) | Reference |

| Halogenated N-aroyl-N'-phenyl-hydrazines | Candida albicans (Fluconazole-resistant) | MIC80 values as low as 1.9 µg/mL | [6][7] |

| Halogenated Phenylhydrazones | Rhizoctonia solani | EC50 value of 1.91 mg/L (comparable to drazoxolon) | [8] |

| 3,4-dichloro-phenyl-hydrazine derivatives | Various fungi | Moderate to strong fungistatic effect | [5] |

Antibacterial Activity

Halogenated derivatives have also shown promise as antibacterial agents, particularly against drug-resistant Gram-positive pathogens. Halogenated phenazines, which can be synthesized from phenylhydrazine precursors, are potent against Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant S. epidermidis (MRSE), and Vancomycin-resistant Enterococcus (VRE).[9] The activity extends to both free-floating (planktonic) bacteria and, crucially, to bacteria encased in biofilms, which are notoriously difficult to treat.[9]

The proposed mechanism for these compounds involves the inhibition of RNA and protein biosynthesis, while not affecting DNA biosynthesis.[9]

Enzyme Inhibition

The reactivity of phenylhydrazines allows them to act as inhibitors of various enzymes.

-

Heme Oxygenase: Phenylhydrazine is a potent inducer of microsomal heme oxygenase in the liver and kidney.[10][11] This is linked to the interaction of phenylhydrazine-derived free radicals with the heme moiety of cytochrome P-450.[10][11]

-

Multi-Kinase Inhibition: More complex hybrids incorporating halogenated benzylidenebenzohydrazide motifs have been developed as potential multi-targeted kinase inhibitors for cancer therapy, showing inhibitory activity against enzymes like EGFR, HER2, and CDK2.[12]

Toxicity Profile: Hematotoxicity

The primary concern and dose-limiting factor for phenylhydrazine derivatives is their hematotoxicity. The same oxidative mechanism that provides therapeutic benefits also leads to the destruction of red blood cells (hemolysis).[1][13]

Key Toxicological Events:

-

Oxidative Damage: Phenylhydrazine induces peroxidation of lipids in the red blood cell membrane.[3][4]

-

Methemoglobin Formation: The iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which cannot bind oxygen.[14]

-